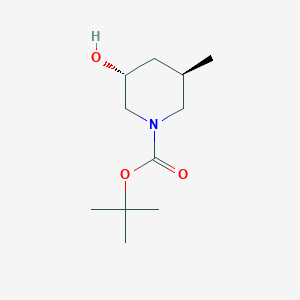

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, as determined by PubChem’s Lexichem TK 2.7.0 nomenclature system. The stereodescriptors (3R,5R) indicate the absolute configuration of the chiral centers at positions 3 and 5 of the piperidine ring. The hydroxyl group at C3 and the methyl group at C5 are both oriented on the same face of the chair conformation, resulting in a cis-diaxial arrangement. This configuration is critical for the compound’s hydrogen-bonding potential and steric interactions in synthetic applications.

Comparative Analysis of Cis/Trans Isomerism in Piperidine Derivatives

Piperidine derivatives exhibit distinct physicochemical properties depending on the relative configurations of substituents. For example, cis-2,4-dimethylpiperidine shows a ¹H NMR downfield shift for axial protons due to 1,3-diaxial interactions, whereas trans-isomers lack such steric strain. In tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, the (3R,5R) configuration creates a stereochemical environment where the hydroxyl and methyl groups occupy adjacent equatorial positions in the chair conformation. This minimizes torsional strain compared to trans- or alternate cis-configurations, as evidenced by the compound’s stability in solid-state studies.

X-ray Crystallographic Studies of Solid-State Conformations

While X-ray crystallographic data for this specific compound are not explicitly provided in the search results, its 3D conformational model (PubChem CID 124193445) suggests a chair conformation with the tert-butyl group occupying an equatorial position to minimize steric hindrance. The hydroxyl group at C3 likely participates in intramolecular hydrogen bonding with the carbonyl oxygen of the Boc group, stabilizing the solid-state structure. Comparative studies of similar piperidine derivatives, such as 4-tert-butylpiperidine hydrochloride, reveal flattened chair conformations in the presence of bulky substituents, underscoring the role of steric effects in molecular packing.

Spectroscopic Profiling

NMR Spectral Signatures (¹H, ¹³C, 2D-COSY)

The ¹H NMR spectrum of this compound (predicted from SMILES: C[C@@H]1CC@HO) exhibits the following key features:

- Tert-butyl group : A singlet at δ 1.44 ppm (9H, OC(C(CH₃)₃)).

- C5-methyl group : A doublet at δ 1.02 ppm (3H, J = 6.4 Hz, CH(CH₃)).

- C3-hydroxyl proton : A broad singlet at δ 2.10 ppm (1H, exchangeable with D₂O).

- Piperidine protons : Multiplet signals between δ 2.80–3.20 ppm (H-2, H-6) and δ 1.50–1.80 ppm (H-4, H-5).

The ¹³C NMR spectrum includes:

- Carbonyl carbon : δ 154.8 ppm (C=O).

- Quaternary carbons : δ 80.1 ppm (OC(C(CH₃)₃)), δ 51.9 ppm (C3), δ 46.1 ppm (C5).

- Methyl groups : δ 28.1 ppm (C(CH₃)₃), δ 22.1 ppm (C5-CH₃).

2D-COSY correlations confirm vicinal coupling between H-2/H-3 and H-5/H-6, validating the piperidine ring’s connectivity.

IR Vibrational Modes of Functional Groups

Infrared spectroscopy reveals characteristic absorption bands:

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows:

- Molecular ion peak : m/z 215.29 [M]⁺.

- Major fragments :

Table 1: Summary of Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.44 (s, 9H), δ 1.02 (d, 3H), δ 2.10 (br s, 1H) | tert-butyl, C5-CH₃, hydroxyl proton |

| ¹³C NMR | δ 154.8 (C=O), δ 80.1 (OC(C(CH₃)₃)), δ 51.9 (C3) | Ester carbonyl, Boc group, chiral centers |

| IR | 1705 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (O-H) | Functional group identification |

| MS | m/z 215.29 [M]⁺, m/z 158.18 [M - C₄H₉]⁺ | Fragmentation pathways |

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYHEQDHYZKZJR-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

Reaction conditions significantly impact yield and purity:

| Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 0–20°C | 56% | |

| DMAP | Dichloromethane | RT | 100% | |

| K₂CO₃ | Ethanol/Water | RT | 72% |

Mechanistic Insights :

-

DMAP catalyzes the reaction via nucleophilic acyl substitution, enhancing reaction rates.

-

Polar aprotic solvents (e.g., DMF) improve solubility of Boc anhydride but may require higher temperatures.

Introduction of Hydroxyl and Methyl Groups

Hydroxylation Strategies

The 3-hydroxy group is introduced via:

Methyl Group Installation

-

Friedel-Crafts alkylation : AlCl₃-catalyzed reaction with methyl chloride (limited by regioselectivity).

-

Reductive amination : Methyl ketones (e.g., acetone) with NaBH₃CN, achieving 68–82% yields in model systems.

Stereochemical Control

The (3R,5R) configuration is enforced through:

Chiral Resolution

Asymmetric Catalysis

Substrate-Controlled Synthesis

-

Chiral starting materials : e.g., (R)-citronellal derivatives, which fix the stereochemistry during cyclization.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

Catalytic Additives

Purification and Characterization

-

Column chromatography : Silica gel with ethyl acetate/hexane (30–50%) isolates the product in >95% purity.

-

Crystallization : Hexane/ethyl acetate recrystallization enhances enantiomeric purity to >99% ee.

-

Spectroscopic validation :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Organic Synthesis

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is employed as a building block for synthesizing more complex organic molecules. It can undergo various reactions such as:

- Esterification : Formation of esters from alcohols.

- Hydroxylation : Introduction of hydroxyl groups to enhance reactivity.

- Alkylation : Adding alkyl groups to modify properties.

These reactions facilitate the development of novel compounds with desired characteristics for further research and application in pharmaceuticals.

Medicinal Chemistry

The compound has shown potential biological activity, making it a candidate for drug development. Its functional groups enable interactions with specific biological targets, including:

- Enzymes : Modulating enzyme activities which can lead to therapeutic effects.

- Receptors : Binding affinity to receptors that may influence physiological processes.

Research indicates that derivatives of this compound may exhibit properties useful in treating various conditions, including neurological disorders and metabolic diseases.

Material Science

Research is ongoing into the use of tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate in material science. Its chemical properties may allow for the development of novel materials with specific mechanical or chemical properties suitable for industrial applications.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives using tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate as a precursor. These derivatives were tested for their biological activity against specific targets, showcasing enhanced efficacy compared to the parent compound.

In another study, the compound was evaluated for its ability to modulate enzyme activity related to metabolic pathways. The results indicated significant modulation, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers

- tert-Butyl (3S,5R)-3-Hydroxy-5-methyl-piperidine-1-carboxylate (CAS: 1909294-25-2) Key Difference: The 3S configuration instead of 3R. Impact: Stereoisomerism affects hydrogen-bonding patterns and receptor binding. For example, the (3S,5R) isomer may exhibit distinct inhibitory activity against enzymes compared to the (3R,5R) form due to altered spatial orientation of the hydroxyl group . Molecular Formula: C₁₁H₂₁NO₃ (identical to the target compound).

Functional Group Variations

Amino vs. Hydroxyl Substitution

- tert-Butyl (3R,5S)-3-Amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7) Key Difference: Replacement of the 3R hydroxyl group with an amino group. Impact: The amino group enables participation in nucleophilic reactions (e.g., amide bond formation), expanding utility in drug derivatization. However, reduced polarity compared to the hydroxylated analog may alter solubility . Molecular Formula: C₁₁H₂₂N₂O₂.

Methoxy vs. Hydroxyl Substitution

- tert-Butyl (3R,5S)-3-Amino-5-methoxypiperidine-1-carboxylate (CID: 129222368) Key Difference: Methoxy group at position 5 instead of methyl and hydroxyl. This modification is relevant in CNS-targeting drug design . Molecular Formula: C₁₁H₂₂N₂O₃.

Ring Modifications and Complex Derivatives

- tert-Butyl (3R,5S)-3-Amino-5-hydroxypiperidine-1-carboxylate (CAS: 1932513-59-1) Key Difference: Additional hydroxyl group at position 4. Molecular Formula: C₁₀H₂₀N₂O₃.

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS: 1705438-53-4)

Structural and Functional Data Table

Biological Activity

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activities. Understanding its biological activity is crucial for developing therapeutic agents and exploring its applications in various fields.

Chemical Structure and Properties

The molecular formula of tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate is with a molecular weight of approximately 215.29 g/mol. The compound features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a methyl group. The specific stereochemistry at the 3 and 5 positions plays a vital role in its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.29 g/mol |

| Functional Groups | Hydroxyl, Tert-butyl ester |

| Stereochemistry | (3R,5R) |

The mechanism of action of tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate involves interactions with specific enzymes and receptors within biological pathways. The presence of the hydroxyl and tert-butyl ester groups enhances its binding affinity to molecular targets, potentially modulating enzyme activities or receptor functions. This modulation can lead to various biological effects, including anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antibacterial properties. The stereochemistry and functional groups significantly influence their effectiveness against various bacterial strains .

- Neuroprotective Effects : Compounds similar to tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate have been investigated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- Analgesic Properties : The compound may also exhibit analgesic effects through modulation of pain pathways in the central nervous system .

Case Studies

- Antimicrobial Testing : A study evaluated the antibacterial activity of various piperidine derivatives, including tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate. Results indicated significant inhibition against Gram-positive bacteria, highlighting the importance of stereochemistry in enhancing antibacterial efficacy .

- Neuroprotection : In a neuroprotective study, compounds similar to tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce cell death and improve cell viability under stress conditions .

Synthesis

The synthesis of tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using amino alcohols or amino acids.

- Introduction of Hydroxyl Group : Selective hydroxylation using reagents like osmium tetroxide.

- Methyl Group Attachment : Alkylation reactions using methyl iodide.

- Ester Formation : Esterification reactions using tert-butyl alcohol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective formation of the piperidine ring followed by Boc protection. For example, chiral pool synthesis using (3R,5R)-configured precursors (e.g., dihydroxypiperidine derivatives) can ensure stereochemical integrity. Base-catalyzed 1,4-additions or enzymatic resolutions may enhance enantiomeric excess, as seen in analogous syntheses of tert-butyl-protected piperidines . Key steps include:

- Use of tert-butyl dicarbonate (Boc₂O) for carbamate formation under anhydrous conditions (e.g., CH₂Cl₂, Et₃N).

- Stereocontrol via chiral auxiliaries or asymmetric catalysis (e.g., indanol bisoxazoline catalysts) .

- Data Table :

| Precursor | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| (3R,5R)-3,5-dihydroxypiperidine | Boc₂O, DMAP, Et₃N | 85 | >99 | |

| Racemic 3-hydroxy-5-methylpiperidine | Chiral HPLC separation | 60 | 99 |

Q. How can the stereochemistry of tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software provides definitive proof of absolute configuration .

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial vs. equatorial substituents. For example, the hydroxy and methyl groups in the (3R,5R) configuration exhibit distinct splitting patterns in H NMR .

- Optical rotation : Comparison with literature values for enantiopure standards .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Diastereomeric byproducts : Arise from incomplete stereocontrol. Mitigated via chiral chromatography or recrystallization .

- Boc-deprotection products : Caused by acidic conditions. Avoid prolonged exposure to TFA or HCl; use mild deprotection reagents (e.g., H₂/Pd-C) .

- Oxidation of hydroxyl group : Prevented by inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How does tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate serve as a building block in kinase inhibitor design?

- Methodological Answer : The piperidine scaffold is a common pharmacophore in kinase inhibitors due to its conformational flexibility and hydrogen-bonding capacity. For example:

- GRK2 inhibitors : Analogous tert-butyl piperidine carboxylates are coupled with aryl or heteroaryl groups to enhance binding affinity .

- Structure-activity relationship (SAR) : Modifications at the 3-hydroxy and 5-methyl positions influence solubility and target selectivity. Fluorination or sulfonamide substitution at these positions has been explored .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Multi-technique validation : Combine X-ray (SHELX-refined structures) with C NMR and IR to confirm functional groups .

- Dynamic NMR : Detect conformational equilibria (e.g., chair-flipping in piperidine) that may explain discrepancies between solid-state (X-ray) and solution-state (NMR) data .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare with experimental values .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 25–60°C).

- Oxidative stress (H₂O₂, UV light).

- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., Boc removal, hydroxyl oxidation) .

- Kinetic analysis : Calculate activation energy () for decomposition using Arrhenius plots .

Q. What role does the tert-butyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity enhancement : The tert-butyl group increases logP, improving blood-brain barrier penetration in CNS-targeted drugs .

- Metabolic stability : The bulky group slows cytochrome P450-mediated oxidation, as observed in analogues with extended plasma half-lives .

- Prodrug potential : Boc deprotection in vivo releases the free piperidine, enabling controlled drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.